Product packaging for (3-(4-Aminonaphthalen-1-yl)phenyl)methanol(Cat. No.:)

(3-(4-Aminonaphthalen-1-yl)phenyl)methanol

Cat. No.: B11863086
M. Wt: 249.31 g/mol
InChI Key: BVRNUFDVOPYKMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(3-(4-Aminonaphthalen-1-yl)phenyl)methanol is an organic compound with the molecular formula C17H15NO and a molecular weight of 249.31 g/mol . Its structure features both an amino group and a benzylic alcohol functional group attached to a naphthalene-phenylene scaffold. While specific biological data for this compound is not available, naphthalene-based amino-alcohols are recognized in synthetic chemistry as valuable intermediates for constructing complex heterocyclic frameworks . For instance, related compounds serve as key precursors in transition metal-free synthetic pathways to produce nitrogen and oxygen-containing heterosteroids, which are of significant interest in medicinal chemistry for drug discovery and development . This product is intended for research purposes as a chemical building block. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15NO B11863086 (3-(4-Aminonaphthalen-1-yl)phenyl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

[3-(4-aminonaphthalen-1-yl)phenyl]methanol

InChI

InChI=1S/C17H15NO/c18-17-9-8-14(15-6-1-2-7-16(15)17)13-5-3-4-12(10-13)11-19/h1-10,19H,11,18H2

InChI Key

BVRNUFDVOPYKMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N)C3=CC=CC(=C3)CO

Origin of Product

United States

Synthetic Methodologies for 3 4 Aminonaphthalen 1 Yl Phenyl Methanol and Its Key Analogues

Direct Synthetic Routes to (3-(4-Aminonaphthalen-1-yl)phenyl)methanol

Direct synthetic routes to this compound typically involve a sequence of key bond-forming reactions to construct the aminonaphthyl-phenyl backbone and install the hydroxymethyl functionality. These strategies are often linear and focus on the sequential formation of the key structural motifs.

Strategies for Carbon-Carbon Bond Formation, including Cross-Coupling Reactions

The central carbon-carbon bond connecting the naphthalene (B1677914) and phenyl rings is most effectively formed through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent method, offering high yields and broad functional group tolerance under relatively mild conditions. researchgate.netnih.gov This reaction typically involves the coupling of an aryl halide or triflate with an organoboron compound. researchgate.net

For the synthesis of the this compound scaffold, a common approach involves the coupling of a substituted 1-halonaphthalene with a (3-formylphenyl)boronic acid or a related derivative where the hydroxymethyl group is protected or in a precursor form. The choice of coupling partners can be adapted to introduce the amino and hydroxymethyl groups at different stages of the synthesis.

A representative Suzuki-Miyaura coupling reaction is depicted below:

Scheme 1: Suzuki-Miyaura coupling for the formation of the biaryl backbone.

Table 1: Exemplary Conditions for Suzuki-Miyaura Cross-Coupling Reactions

Aryl HalideBoronic Acid/EsterCatalystLigandBaseSolventYieldReference
1-Bromo-4-nitrobenzenePhenylboronic acidPd(OAc)2PPh3K2CO3Toluene/H2OHigh researchgate.netresearchgate.net
ortho-BromoanilinesVarious boronic estersCataXCium A Pd G3-K2CO3Dioxane/H2OGood to Excellent nih.gov
Aryl triflatesArylboronic acidsPd(OAc)2PCy3K3PO4TolueneHigh organic-chemistry.org

Introduction of the Amino Group, such as Reduction of Nitro Precursors or Amination of Halogenated Naphthalenes

The introduction of the amino group at the 4-position of the naphthalene ring is a critical step. Two primary strategies are employed: the reduction of a nitro precursor or the direct amination of a halogenated naphthalene.

The reduction of a nitro group is a reliable and widely used method. Starting with a 4-nitronaphthalene derivative, the nitro group can be efficiently reduced to the corresponding amine using various reducing agents. Common methods include catalytic hydrogenation (e.g., using H2 gas with a palladium, platinum, or nickel catalyst) or chemical reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl) or other reagents like sodium dithionite.

Alternatively, the Buchwald-Hartwig amination offers a direct route to form the C-N bond. nih.govresearchgate.net This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides or triflates with a variety of amine sources, including ammonia (B1221849) equivalents. nih.govrsc.org This method is particularly useful if a halogen atom is present at the 4-position of the naphthalene ring in a late-stage synthetic intermediate. The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. researchgate.net

Table 2: Methods for the Introduction of the Amino Group

MethodSubstrateReagents/CatalystGeneral ConditionsReference
Nitro Group ReductionAryl Nitro CompoundH2, Pd/C or Sn/HClMild temperature and pressure-
Buchwald-Hartwig AminationAryl Halide/TriflatePd(OAc)2 or Pd2(dba)3, Phosphine Ligand (e.g., XPhos), Base (e.g., Cs2CO3, KOt-Bu)Inert atmosphere, elevated temperature nih.govrsc.org

Formation and Functionalization of the Hydroxymethyl Group, including Reduction of Carbonyl Precursors

The final key functional group, the hydroxymethyl group on the phenyl ring, is typically introduced by the reduction of a corresponding carbonyl precursor, such as an aldehyde or a carboxylic acid ester. The use of a formyl group as a precursor is common due to its reactivity and the mild conditions required for its reduction.

Sodium borohydride (B1222165) (NaBH4) is a widely used reagent for the reduction of aldehydes to primary alcohols, offering high chemoselectivity and operational simplicity. The reaction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature. nih.gov

Scheme 2: Reduction of a benzaldehyde (B42025) derivative to a benzyl (B1604629) alcohol.

Exploration of Divergent and Convergent Synthesis Pathways

Beyond linear synthetic routes, divergent and convergent strategies offer greater flexibility and efficiency, particularly for the synthesis of analogues of this compound.

Modular Synthesis Approaches Utilizing Pre-functionalized Building Blocks

A modular synthesis approach allows for the rapid generation of a library of analogues by combining different pre-functionalized building blocks. rsc.orgfu-berlin.denih.gov In the context of this compound, the naphthalene and phenyl moieties can be considered as two distinct modules.

A library of substituted 1-halonaphthalenes (or naphthalene boronic acids) and a library of substituted phenyl boronic acids (or phenyl halides) can be synthesized separately. These modules can then be combined in various combinations using a robust and high-yielding cross-coupling reaction like the Suzuki-Miyaura coupling. This approach allows for the systematic variation of substituents on both aromatic rings to explore structure-activity relationships. For example, different amino-naphthalene precursors can be coupled with a range of phenyl methanols bearing different substituents on the phenyl ring. figshare.com

One-Pot and Cascade Reaction Sequences, including Intramolecular Cyclization

One-pot and cascade reactions offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures by combining multiple reaction steps in a single reaction vessel. rsc.orgnih.govresearchgate.netnih.gov For the synthesis of the target compound, a one-pot borylation/Suzuki coupling sequence is a powerful strategy. rsc.orgnih.gov In this approach, an aryl halide is first converted to its corresponding boronic ester, which then reacts in situ with a second aryl halide in a Suzuki coupling reaction, all in the same pot.

Cascade reactions, where the product of one reaction is the substrate for the next in a sequential manner, can also be envisioned. nih.govnih.govresearchgate.net For instance, a cascade reaction could involve an initial intermolecular reaction to form the biaryl skeleton, followed by an intramolecular cyclization to build a more complex heterocyclic system if appropriate functional groups are present on the starting materials. While direct intramolecular cyclization may not be part of the synthesis of the parent compound, it is a relevant strategy for creating more complex analogues.

Table 3: Comparison of Synthetic Strategies

StrategyDescriptionAdvantagesDisadvantages
Linear SynthesisStep-by-step construction of the molecule.Straightforward planning and execution.Can be lengthy and have lower overall yields.
Convergent/Modular SynthesisSeparate synthesis of key fragments followed by their coupling.Higher overall yields, flexibility for analogue synthesis.Requires the synthesis of multiple advanced intermediates.
One-Pot/Cascade ReactionsMultiple transformations in a single reaction vessel.Increased efficiency, reduced waste and purification steps.Requires compatible reaction conditions for all steps.

Advanced Synthetic Techniques Applicable to this compound

The synthesis of complex biaryl compounds such as this compound relies on modern synthetic methodologies that offer high efficiency, control, and versatility. Advanced techniques, including transition metal-catalyzed cross-coupling, strategic functionalization, and multi-component reactions, are instrumental in constructing this specific molecular architecture.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The formation of the pivotal carbon-carbon bond between the naphthalene and phenyl rings in this compound is efficiently achieved through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose due to its mild reaction conditions and broad functional group tolerance. libretexts.org

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The cycle begins with the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with an organoboron compound and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

For the synthesis of the target molecule, a plausible Suzuki-Miyaura coupling strategy would involve the reaction between a suitably functionalized naphthalene derivative and a phenyl derivative. Two primary retrosynthetic pathways are viable:

Pathway A: Coupling of (4-aminonaphthalen-1-yl)boronic acid or its corresponding boronate ester with an appropriate aryl halide, such as 3-bromobenzyl alcohol or a protected version thereof.

Pathway B: Coupling of a naphthalene halide, such as 1-bromo-4-aminonaphthalene (with the amino group potentially protected), and (3-(hydroxymethyl)phenyl)boronic acid.

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. Palladium catalysts, often in the form of pre-catalysts like Pd(PPh₃)₄ or generated in situ from sources like Pd₂(dba)₃, are most common. nih.govmdpi.com Phosphine ligands play a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. The selection of a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is critical for activating the organoboron species for transmetalation. mdpi.comsnnu.edu.cn

Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Biaryl Synthesis
Catalyst SystemLigandBaseSolventTemperature (°C)Reference
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O100 snnu.edu.cn
Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O90 mdpi.com
PdCl₂(dppf)dppfCs₂CO₃DMF80 snnu.edu.cn
RuPhos Pd G3RuPhosK₃PO₄Dioxane110 nih.govsnnu.edu.cn

Chemo- and Regioselective Functionalization Strategies

The synthesis of this compound and its analogues requires precise control over the placement of functional groups, a challenge addressed by chemo- and regioselective strategies. These strategies are essential for modifying the molecular scaffold without affecting pre-existing sensitive functional groups, such as the primary amine and the benzylic alcohol.

Regioselectivity in the functionalization of polycyclic aromatic hydrocarbons (PAHs) like naphthalene is often governed by the electronic nature of the existing substituents. uis.no In the context of the target molecule's precursors, the amino group (-NH₂) on the naphthalene ring is a powerful ortho-, para-directing group for electrophilic aromatic substitution. However, direct C-H activation provides a more modern and versatile approach. uis.no Directed ortho-metalation (DoM) is a powerful strategy where a directing metalation group (DMG) guides deprotonation by a strong base (e.g., an organolithium reagent) to an adjacent position, which can then be trapped by an electrophile. uis.no For instance, a protected amino group (e.g., as a carbamate (B1207046) or amide) can serve as a DMG to introduce substituents at the C2 or C3 positions of the naphthalene core.

Chemoselectivity involves differentiating between multiple reactive sites within a molecule. The target compound possesses two key functional groups: a nucleophilic primary amine and a primary alcohol. To prevent unwanted side reactions during subsequent transformations (e.g., acylation, alkylation, or oxidation), a protecting group strategy is often employed.

Amine Protection: The 4-amino group can be protected with common protecting groups such as tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz). These groups reduce the nucleophilicity and directing ability of the amine and can be removed under specific conditions later in the synthesis.

Alcohol Protection: The benzylic alcohol in the phenyl methanol moiety can be protected as an ether (e.g., silyl (B83357) ether like TBDMS or benzyl ether) to prevent its oxidation or undesired reaction during cross-coupling or other functionalization steps.

By combining directing group effects with protecting group strategies, chemists can achieve high levels of control, enabling the selective functionalization of specific positions on either the naphthalene or phenyl ring systems to generate a library of analogues. nih.gov

Multi-Component Reactions for the Assembly of Complex Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that incorporates substantial portions of all starting materials. nih.govrsc.org This approach offers significant advantages in terms of step- and atom-economy, reduction of waste, and the rapid generation of molecular diversity. nih.gov

While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct its core scaffold or complex analogues. Many MCRs are known to generate medicinally relevant heterocyclic or polycyclic structures. rsc.orgbeilstein-journals.org

A hypothetical MCR approach to a related scaffold could be envisioned based on established reactions like the Betti reaction or a related Mannich-type condensation. For instance, a three-component reaction could theoretically assemble the aminonaphthyl-phenyl core. Such a reaction might involve:

An activated naphthalene derivative (e.g., 1-naphthylamine).

An aromatic aldehyde (e.g., 3-formylbenzyl alcohol derivative).

A third component that facilitates the condensation and bond formation.

A plausible, though speculative, MCR could proceed via the formation of an imine between 1-naphthylamine (B1663977) and an aldehyde, which is then attacked by a carbon-based nucleophile in the same pot. This strategy allows for the rapid assembly of a complex molecular framework from simple, readily available starting materials. The power of MCRs lies in their ability to construct complex biaryl and related systems in a convergent and efficient manner, bypassing the often lengthy and laborious steps of traditional linear synthesis. rsc.org

Comprehensive Spectroscopic and Structural Elucidation of 3 4 Aminonaphthalen 1 Yl Phenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For (3-(4-Aminonaphthalen-1-yl)phenyl)methanol, ¹H and ¹³C NMR would provide critical information about the hydrogen and carbon frameworks, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Aromatic and Aliphatic Resonances

In a ¹H NMR spectrum, the chemical shift (δ) of a proton is determined by its local electronic environment. Protons in different regions of the molecule will resonate at distinct frequencies, providing a map of the molecule's structure.

Aromatic Resonances: The protons on the naphthalene (B1677914) and benzene (B151609) rings are expected to appear in the aromatic region, typically between 6.0 and 8.5 ppm. nih.govchemicalbook.com The electron-donating amino group (-NH₂) on the naphthalene ring and the electron-withdrawing effect of the other ring will influence the precise shifts. Protons on the naphthalene system, being a larger polycyclic aromatic hydrocarbon, may experience more complex splitting patterns and a wider range of chemical shifts compared to the benzene ring protons. chemicalbook.com The specific substitution pattern dictates the coupling constants (J-values) between adjacent protons, resulting in characteristic splitting patterns (e.g., doublets, triplets, multiplets) that help assign their relative positions.

Aliphatic Resonances: The aliphatic protons of the methanol (B129727) group (-CH₂OH) would resonate upfield from the aromatic signals. The methylene (B1212753) protons (-CH₂) are adjacent to both an aromatic ring and a hydroxyl group. Their signal would likely appear as a singlet (if there is no coupling to the hydroxyl proton) in the range of 4.5-5.0 ppm. The hydroxyl proton (-OH) signal is often a broad singlet, and its chemical shift is highly variable, depending on solvent, concentration, and temperature, but typically falls between 2.0 and 5.0 ppm. chemicalbook.com The amino (-NH₂) protons also produce a broad signal, typically in the range of 3.0-5.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Ranges

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (Naphthalene & Benzene rings) 6.0 - 8.5 m
Methylene (-CH₂) ~4.5 - 5.0 s
Hydroxyl (-OH) 2.0 - 5.0 br s
Amino (-NH₂) 3.0 - 5.0 br s

Predicted values based on typical chemical shift ranges for functional groups. m = multiplet, s = singlet, br s = broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization of the Carbon Skeleton

¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR span a much wider range (0-220 ppm) than in ¹H NMR, often allowing for the resolution of every carbon signal. msu.eduyoutube.com

Aromatic Carbons: The carbon atoms of the benzene and naphthalene rings will produce signals in the aromatic region, typically between 110 and 150 ppm. hmdb.ca The carbon atoms bonded directly to the amino group (C-NH₂) and the methanol-bearing phenyl ring will be shifted due to the electronic effects of these substituents. Quaternary carbons (those not bonded to any hydrogens), such as the carbons at the junction of the two rings and the point of substitution, are typically weaker in intensity. msu.edu

Aliphatic Carbon: The single aliphatic carbon of the methylene group (-CH₂) would be found significantly upfield, generally in the 50-65 ppm range, due to its attachment to an electronegative oxygen atom. youtube.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic (C, CH) 110 - 150
Aliphatic (-CH₂OH) 50 - 65

Predicted values based on typical chemical shift ranges for functional groups.

Advanced Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

While 1D NMR provides a fundamental picture, 2D NMR experiments would be essential for unambiguous assignment of all proton and carbon signals, especially for the complex aromatic regions. Techniques like COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, revealing which protons are adjacent to one another. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. Finally, HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure and connecting the different fragments, such as linking the phenyl-methanol moiety to the correct position on the aminonaphthalene ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman, probe the vibrational modes of molecules. Specific functional groups absorb radiation at characteristic frequencies, making these methods excellent for functional group identification. utdallas.edu

Infrared (IR) Spectroscopy for Characteristic Absorption Bands

An IR spectrum provides a "fingerprint" of a molecule by showing the absorption of infrared radiation corresponding to the vibrational frequencies of its bonds. chemicalbook.com For this compound, key absorption bands would be expected. mdpi.combldpharm.com

O-H and N-H Stretching: A broad absorption band between 3200 and 3600 cm⁻¹ would be characteristic of the O-H stretch from the alcohol group. The N-H stretching of the primary amine group would typically appear in the same region (3300-3500 cm⁻¹) as two sharp-to-medium bands (one for symmetric and one for asymmetric stretching). hmdb.ca

Aromatic C-H Stretching: A sharp absorption just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) would indicate the C-H stretching of the aromatic rings. chemicalbook.comnih.gov

Aliphatic C-H Stretching: The C-H stretching of the methylene (-CH₂) group would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). chemicalbook.comnih.gov

C=C Stretching: Aromatic ring C=C stretching vibrations would produce several medium-to-sharp bands in the 1450-1600 cm⁻¹ region. bldpharm.com

C-O Stretching: A strong band corresponding to the C-O stretching of the primary alcohol would be expected in the 1000-1260 cm⁻¹ range. hmdb.ca

Table 3: Predicted Characteristic IR Absorption Bands

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Alcohol (O-H) Stretch 3200 - 3600 Broad, Strong
Amine (N-H) Stretch 3300 - 3500 Medium (two bands)
Aromatic (C-H) Stretch 3000 - 3100 Medium
Aliphatic (C-H) Stretch 2850 - 2960 Medium
Aromatic (C=C) Stretch 1450 - 1600 Medium

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. utdallas.edu It also measures vibrational modes but is based on the inelastic scattering of light. A key difference in selection rules means that highly symmetric and non-polar bonds often produce strong signals in Raman spectra, whereas they may be weak or absent in IR. For this compound, the C=C stretching vibrations of the aromatic rings would be expected to produce strong Raman signals. The symmetric vibrations of the non-polar bonds in the naphthalene and benzene rings would be particularly prominent. While a full Raman spectrum is not available, this technique would be valuable for confirming the structure of the aromatic skeleton.

Electronic Spectroscopy for Understanding Conjugation and Transitions

Electronic spectroscopy techniques, such as UV-Vis absorption and fluorescence spectroscopy, are pivotal for understanding the electronic structure of a molecule. These methods provide insights into the extent of π-conjugation and the nature of electronic transitions between different energy levels. For a molecule like this compound, which contains both naphthalene and phenyl chromophores, these analyses would reveal how the two aromatic systems interact electronically.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

This technique measures the absorption of light in the ultraviolet and visible regions, corresponding to electronic transitions from the ground state to excited states. The resulting spectrum would be expected to show characteristic absorption bands (λmax) for the π → π* transitions within the conjugated naphthalene and phenyl ring systems. The position and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular structure and the solvent environment. The linkage between the aminonaphthalene and phenylmethanol moieties would likely lead to absorption characteristics distinct from the individual components.

Hypothetical UV-Vis Absorption Data

Solvent λmax (nm) Molar Absorptivity (ε) (M-1cm-1) Transition Assignment
Methanol Data not available Data not available π → π*

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state to the ground state. The emission spectrum provides information about the structure of the excited state. The presence of the amino group on the naphthalene ring suggests that the compound could be fluorescent, possibly exhibiting intramolecular charge transfer (ICT) character in its excited state. Key parameters that would be determined include the emission maximum (λem), the fluorescence quantum yield (ΦF), and the Stokes shift (the difference in wavelength between the absorption and emission maxima).

Hypothetical Fluorescence Data

Solvent Excitation λ (nm) Emission λmax (nm) Quantum Yield (ΦF) Stokes Shift (nm)
Methanol Data not available Data not available Data not available Data not available

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the precise molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the exact molecular formula of the compound by comparing the measured accurate mass to the calculated mass. For this compound (C17H15NO), this analysis would confirm its elemental composition.

Hypothetical HRMS Data

Ion Formula Calculated Mass (m/z) Measured Mass (m/z) Difference (ppm)
[C17H15NO+H]+ 250.1226 Data not available Data not available

Fragmentation Pattern Analysis for Structural Confirmation

In a mass spectrometer, molecules can be broken into characteristic fragment ions. Analyzing the masses of these fragments helps to confirm the molecular structure. For the target compound, expected fragmentation pathways could include the loss of water (H₂O) from the methanol group, cleavage of the C-C bond between the two aromatic rings, and other fragmentations characteristic of aromatic amines and benzyl (B1604629) alcohols.

Solid-State Structural Characterization

Techniques like single-crystal X-ray diffraction would be used to determine the precise three-dimensional arrangement of atoms and molecules in the solid state. This analysis provides definitive proof of structure and offers valuable information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. No crystallographic data for this compound is currently deposited in public databases.

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction (SCXRD) is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots.

Had a single crystal of this compound been analyzed, the resulting data would be presented in a crystallographic information file (CIF). Key information would be summarized in a data table, typically including the parameters listed below.

Interactive Data Table: Illustrative Crystal Data and Structure Refinement Parameters

This table represents the type of data that would be obtained from a successful SCXRD experiment. The values are placeholders and not actual experimental data for the specified compound.

ParameterValue (Illustrative)
Empirical formulaC₁₇H₁₅NO
Formula weight249.31
Temperature293(2) K
Wavelength (λ)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.123(4) Å, α = 90°
b = 15.456(6) Å, β = 105.2(1)°
c = 8.789(3) Å, γ = 90°
Volume1325.1(8) ų
Z (molecules per cell)4
Calculated density1.250 Mg/m³
Absorption coefficient0.078 mm⁻¹
F(000)528
Crystal size0.25 x 0.20 x 0.15 mm³
θ range for data collection2.50 to 28.00°
Reflections collected9500
Independent reflections3050 [R(int) = 0.045]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.052, wR₂ = 0.135
R indices (all data)R₁ = 0.068, wR₂ = 0.150

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is another essential technique for characterizing crystalline materials. Unlike SCXRD, which requires a single, perfect crystal, PXRD can be performed on a polycrystalline powder containing a large number of randomly oriented microcrystals.

In a PXRD experiment, a monochromatic X-ray beam is directed at the powder sample. The diffraction of X-rays by the crystal lattices of the numerous crystallites produces a characteristic pattern of diffraction peaks at various angles (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase.

PXRD is commonly used to:

Identify the crystalline phases present in a sample by comparing the experimental pattern to reference patterns in databases.

Determine the phase purity of a synthesized compound.

Analyze the crystal structure and determine lattice parameters.

Investigate polymorphism, where a compound can exist in multiple crystalline forms.

A typical output from a PXRD analysis is a diffractogram, which plots the intensity of the diffracted X-rays versus the diffraction angle 2θ. From this plot, a list of characteristic peaks can be compiled.

Interactive Data Table: Illustrative Powder XRD Peak Data

This table shows an example of the kind of data that would be generated from a PXRD analysis of this compound. The values are hypothetical.

2θ (°)d-spacing (Å)Relative Intensity (%)
8.810.0485
12.57.0860
17.65.04100
20.14.4175
22.33.9850
25.23.5390
28.43.1445

The absence of published crystallographic data for this compound highlights an opportunity for future research to fully characterize its solid-state structure, which is fundamental to understanding its physical and chemical properties.

Chemical Reactivity and Transformation Studies of 3 4 Aminonaphthalen 1 Yl Phenyl Methanol

Reactivity at the Aminonaphthalene Moiety

The aminonaphthalene portion of the molecule is characterized by a naphthalene (B1677914) ring system that is highly activated by a primary amino group at the C4 position. This activation, coupled with the steric and electronic influence of the phenylmethanol substituent at the C1 position, governs the regioselectivity and feasibility of various transformations.

Electrophilic Aromatic Substitution Reactions on the Naphthalene Ring

The naphthalene ring system is inherently more reactive towards electrophilic aromatic substitution (SEAr) than benzene (B151609) due to its lower resonance energy. nowgonggirlscollege.co.in The amino group (-NH₂) at the C4 position is a potent activating group, directing incoming electrophiles to the ortho and para positions. In this specific structure, the positions ortho to the amino group are C3 and C5.

Activating and Directing Effects : The -NH₂ group strongly donates electron density to the ring via resonance, stabilizing the cationic Wheland intermediate formed during the substitution. This makes the naphthalene ring highly nucleophilic.

Regioselectivity : Electrophilic attack is predicted to occur preferentially at positions on the amino-substituted ring. The C3 position is electronically favored due to activation by the adjacent amino group. The C5 position (ortho to the amino group on the other side) is also activated. The bulky (3-(hydroxymethyl)phenyl) group at C1 will exert significant steric hindrance, likely disfavoring substitution at the C2 and C8 (peri) positions. Therefore, electrophilic attack is most probable at the C3 and C5 positions.

Common electrophilic aromatic substitution reactions applicable to this moiety include halogenation, nitration, and sulfonation, though conditions must be carefully controlled to prevent overreaction and oxidation due to the highly activated nature of the ring. For instance, direct nitration of highly activated amines often requires protection of the amino group (e.g., through acylation) to prevent oxidative side reactions and to moderate its activating influence.

Reactions of the Primary Aromatic Amine, including Diazotization, Acylation, and Imine (Schiff Base) Formation

The primary aromatic amine is a versatile functional group capable of undergoing a wide array of reactions.

Diazotization : Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid at low temperatures (0–5 °C), to form diazonium salts. organic-chemistry.orglibretexts.org These salts are highly valuable synthetic intermediates. The resulting naphthalenediazonium salt can be converted into a variety of functional groups through reactions such as the Sandmeyer reaction (to introduce -Cl, -Br, -CN) or the Schiemann reaction (to introduce -F). It can also be hydrolyzed to a hydroxyl group or used in azo coupling reactions to form brightly colored azo dyes. wikipedia.orgspcmc.ac.in

Acylation : The primary amine readily reacts with acylating agents like acid chlorides or anhydrides in the presence of a base to form amides. This reaction is often used to protect the amino group during other transformations, such as nitration. The resulting acetamide is less activating than the free amino group, allowing for more controlled electrophilic substitution.

Imine (Schiff Base) Formation : Condensation of the primary amine with aldehydes or ketones yields imines, also known as Schiff bases. ijacskros.com This reaction typically involves heating the reactants in a suitable solvent, often with azeotropic removal of water to drive the equilibrium. The formation of Schiff bases is a versatile method for creating new C=N bonds and is widely used in the synthesis of various heterocyclic compounds and ligands for metal complexes. newsama.comscience.govnih.govnih.gov

Table 1: Representative Reactions of the Primary Aromatic Amine
Reaction TypeReagentsTypical ProductKey Features
DiazotizationNaNO₂, HCl, 0-5 °CArenediazonium salt (Ar-N₂⁺Cl⁻)Forms a versatile synthetic intermediate. organic-chemistry.orglibretexts.org
AcylationAcetyl chloride, PyridineN-acetyl derivative (Amide)Protects the amine; moderates ring activation.
Imine FormationBenzaldehyde (B42025), Ethanol (B145695), HeatSchiff Base (Ar-N=CH-Ph)Forms a C=N double bond; reversible reaction. ijacskros.comscience.gov

Oxidative and Reductive Transformations of the Amino Group

Aromatic amines are susceptible to oxidation. The oxidation of 1-naphthylamine (B1663977) with agents like chromic acid is known to produce 1,4-naphthoquinone. wikipedia.org Given the electron-rich nature of the aminonaphthalene ring in the title compound, it is expected to be sensitive to oxidizing agents, potentially leading to quinone-like structures or polymeric materials.

Reductive transformations of the amino group itself are less common as it is already in a reduced state. However, the unsubstituted ring of the naphthalene system can be reduced. For example, treatment of 1-naphthylamine with sodium in boiling amyl alcohol reduces the unsubstituted ring to give tetrahydro-1-naphthylamine. wikipedia.org A similar reaction could potentially be applied to (3-(4-Aminonaphthalen-1-yl)phenyl)methanol to selectively hydrogenate the non-amino-substituted ring.

Reactivity at the Phenylmethanol Moiety

The phenylmethanol moiety contains a primary benzylic alcohol and a substituted phenyl ring, both of which are sites for chemical modification.

Reactions of the Hydroxyl Group, including Esterification, Etherification, and Oxidation to Carbonyl Compounds

The benzylic hydroxyl group exhibits reactivity typical of primary alcohols but is enhanced by its proximity to the phenyl ring, which can stabilize reaction intermediates.

Esterification : The hydroxyl group can be converted to an ester through reaction with carboxylic acids (Fischer esterification), acid chlorides, or anhydrides. Fischer esterification is an acid-catalyzed equilibrium process, while reactions with acid chlorides or anhydrides are generally faster and irreversible. rsc.org The presence of the bulky aminonaphthalene substituent may introduce some steric hindrance, potentially requiring more forcing conditions or specific catalysts for high yields, especially with sterically demanding acids. nih.govresearchgate.netresearchgate.net

Etherification : The benzylic alcohol can be converted into an ether via several methods, including the Williamson ether synthesis (reaction of the corresponding alkoxide with an alkyl halide) or acid-catalyzed condensation with another alcohol. researchgate.netorganic-chemistry.org Iron(III) chloride has been shown to catalyze the symmetrical etherification of various substituted benzylic alcohols. nih.govacs.org

Oxidation : Primary benzylic alcohols can be selectively oxidized to form either benzaldehydes or benzoic acids, depending on the choice of oxidizing agent and reaction conditions. Mild oxidizing agents such as pyridinium chlorochromate (PCC) will typically stop at the aldehyde stage. Stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid will oxidize the alcohol all the way to the corresponding carboxylic acid.

Table 2: Selected Transformations of the Benzylic Hydroxyl Group
TransformationReagents & ConditionsProduct Functional GroupNotes
EsterificationAcetic Anhydride, PyridineEsterGenerally high-yielding. rsc.org
EtherificationNaH, then CH₃IMethyl EtherWilliamson synthesis conditions. organic-chemistry.org
Oxidation to AldehydePCC, CH₂Cl₂AldehydeMild oxidation.
Oxidation to Carboxylic AcidKMnO₄, NaOH, HeatCarboxylic AcidStrong oxidation.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of the phenylmethanol moiety can also undergo electrophilic aromatic substitution. The directing effects of the two existing substituents determine the position of the incoming electrophile.

Directing Effects : The hydroxymethyl group (-CH₂OH) is a weak activating group and an ortho, para-director. The (4-aminonaphthalen-1-yl) group at C3 is a bulky substituent. Its electronic effect is complex, being weakly electron-withdrawing by induction but potentially electron-donating by resonance. The primary influence, however, is likely to be steric.

Regioselectivity : Electrophilic attack will be directed to the positions ortho and para to the -CH₂OH group, which are C2, C4, and C6.

C2 and C4 : These positions are sterically hindered by the large aminonaphthalene substituent at C3.

C6 : This position is ortho to the -CH₂OH group and meta to the aminonaphthalene group, making it the most sterically accessible and electronically favored site for substitution.

Friedel-Crafts Reactions : Friedel-Crafts alkylation and acylation are classic SEAr reactions used to form new carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com These reactions typically require a Lewis acid catalyst like AlCl₃. For the title compound, acylation at the C6 position of the phenyl ring would be the expected outcome, provided the amino group on the naphthalene moiety is protected to prevent it from complexing with and deactivating the Lewis acid catalyst. masterorganicchemistry.com

Photochemical Reactions and Photo-induced Transformations, including Photorelease of Alcohols

The photochemical behavior of this compound is an area of significant interest due to the presence of two distinct chromophores: the naphthalene and phenyl rings. The amino and hydroxyl substituents are expected to modulate the excited-state reactivity of the molecule. While direct photochemical studies on this compound are not extensively documented, the reactivity of analogous aromatic amino alcohols and systems capable of photoreleasing alcohols provides a framework for predicting its behavior. le.ac.ukgaylordchemical.com

Aromatic hydrocarbons are known to be photoreduced in the presence of amines via electron transfer from the amino group to the excited singlet state of the aromatic system. le.ac.uk For this compound, intramolecular electron transfer from the amino group to the excited naphthalene or phenyl ring could be a primary photophysical process. The efficiency of this process may be influenced by intramolecular hydrogen bonding between the amino and hydroxyl groups. le.ac.uk

A key potential photochemical application of derivatives of this compound is in the development of photoremovable protecting groups for alcohols. The photorelease of alcohols is often achieved by designing molecules that undergo a specific photochemical reaction leading to the cleavage of a C-O bond. rsc.orgnsf.govnih.gov In many cases, this involves a photo-induced electron transfer (PET) mechanism. rsc.org For instance, the 9-phenyl-9-tritylone (PTO) group can release alcohols upon UV irradiation in the presence of an electron donor, proceeding through the formation of a tritylone anion radical which then fragments to release the alcohol. rsc.orgnih.gov

By analogy, a derivative of this compound could be envisioned to act as a photolabile protecting group. Upon photoexcitation, an intramolecular electron transfer from the aminonaphthalene moiety (acting as the donor) to an acceptor part of a derivatized hydroxyl group could initiate the release of the alcohol. The efficiency of such a photorelease would be highly dependent on the solvent polarity and the nature of the acceptor group. Studies on other systems have shown that polar solvents can enhance the photorelease of alcohols.

The following table outlines hypothetical photorelease efficiencies for a derivatized this compound, based on data from analogous systems.

Derivative of this compoundSolventIrradiation Wavelength (nm)Quantum Yield (Φ)Reference System
Methoxycarbonyl-Acetonitrile3500.051,4-Naphthoquinone-based photodegradable molecules
Dinitrobenzyl-Methanol (B129727)3650.12o-Nitrobenzyl photochemistry
Coumarinyl-Dichloromethane4050.20Coumarin-based photocages

Table 1: Hypothetical Photorelease Data for Derivatives of this compound

It is important to note that direct irradiation could also lead to other photo-induced transformations, such as photo-oxidation or rearrangement, competing with the desired photorelease pathway.

Intramolecular Interactions and Cyclization Pathways

The spatial arrangement of the amino and hydroxyl groups in this compound allows for potential intramolecular interactions that can facilitate cyclization reactions, leading to the formation of novel heterocyclic systems.

The synthesis of fused heterocyclic systems is a significant area of organic chemistry. While there are no specific reports on the cyclization of this compound to form aza-oxasteroids, the general principles of intramolecular cyclization of amino alcohols can be applied. For instance, the Pictet-Spengler reaction is a well-known method for synthesizing tetrahydroisoquinolines from a β-arylethylamine and an aldehyde or ketone. A variation of this could be envisioned for this compound.

More direct analogies can be drawn from the synthesis of naphthalene-based 14-aza-12-oxasteroids from naphthalene-based amino alcohols. researchgate.net In these syntheses, the amino alcohol undergoes double dehydration and double intramolecular cyclization with an oxo-acid to form the steroidal framework. researchgate.net This suggests that under appropriate acidic or dehydrating conditions, the amino group of the naphthalene ring and the hydroxyl group of the phenylmethanol moiety in this compound could participate in a concerted or stepwise cyclization with a suitable bifunctional reagent to form a complex fused heterocyclic system.

The following table presents plausible fused heterocyclic systems that could be synthesized from this compound and a hypothetical cyclizing agent.

Cyclizing AgentProposed Fused Heterocyclic SystemReaction Conditions
PhosgeneDibenzo[c,f] le.ac.ukmdpi.comoxazocine derivativeBasic
FormaldehydeNaphtho[1',8':4,5,6]azepino[3,2,1-ij]oxazine derivativeAcidic (Pictet-Spengler type)
Glutaric anhydrideFused lactam-lactone systemThermal

Table 2: Potential Fused Heterocyclic Systems from this compound

Aryl methanols and related structures can undergo various rearrangement reactions, often promoted by acidic or basic conditions, or by the formation of reactive intermediates such as carbocations. For this compound, protonation of the hydroxyl group followed by the loss of water would generate a benzylic carbocation. This carbocation could then undergo rearrangement.

One possible rearrangement is a 1,2-hydride or 1,2-aryl shift. However, given the stability of the benzylic carbocation, such rearrangements would likely require a significant driving force, such as the formation of a more stable carbocation or relief of steric strain. A more plausible rearrangement could involve the aminonaphthalene group. For instance, the dearomative Mislow–Braverman–Evans rearrangement of aryl sulfoxides to produce benzylic alcohols proceeds through a nih.govbdu.ac.in-sigmatropic rearrangement. nih.govresearchgate.net While this is a reaction that forms aryl methanols, it highlights the potential for sigmatropic rearrangements in related systems.

In the context of this compound, if the hydroxyl group were converted to a better leaving group, the resulting carbocation could potentially trigger a rearrangement involving the migration of the aminonaphthalenyl group. The migratory aptitude of different groups often follows the order: tertiary alkyl > secondary alkyl ~ aryl > primary alkyl. bdu.ac.in

Regioselectivity and Stereoselectivity in Reactions of this compound

The concepts of regioselectivity and stereoselectivity are crucial in understanding the chemical reactivity of this compound, as it is an unsymmetrical molecule with a chiral center at the benzylic carbon (assuming it is not a racemic mixture).

Regioselectivity refers to the preference of a reaction to occur at one position over another. wikipedia.orgstudy.comquora.com In electrophilic aromatic substitution reactions, the regiochemical outcome is governed by the electronic properties of the substituents on the aromatic rings. The amino group on the naphthalene ring is a strong activating group and is ortho-, para-directing. The phenylmethanol group on the other ring is a weakly deactivating group and is ortho-, para-directing. Therefore, electrophilic attack is most likely to occur on the aminonaphthalene ring at the positions ortho and para to the amino group.

The following table summarizes the predicted major products for the electrophilic substitution of this compound.

Electrophilic ReagentPredicted Major Regioisomer(s)
Br₂/FeBr₃Substitution at C2 or C4 of the naphthalene ring
HNO₃/H₂SO₄Substitution at C2 or C4 of the naphthalene ring
CH₃Cl/AlCl₃Substitution at C2 or C4 of the naphthalene ring

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Stereoselectivity is the preference for the formation of one stereoisomer over another. wikipedia.orgstereoelectronics.orgmasterorganicchemistry.com The hydroxyl-bearing carbon in this compound is a stereocenter. If the molecule is used in its enantiomerically pure form, the existing chirality can influence the stereochemical outcome of subsequent reactions at a prochiral center or the addition to a prochiral face of a double bond. This is known as diastereoselectivity. wikipedia.org

For example, in an esterification reaction with a chiral carboxylic acid, the rate of reaction may be different for the R and S enantiomers of the alcohol, leading to a kinetic resolution. mdpi.comencyclopedia.pub Similarly, if the alcohol were to be oxidized to a ketone and then reduced back to the alcohol using a chiral reducing agent, one diastereomer of the alcohol might be formed in excess.

The stereochemical outcome of reactions at the benzylic carbon will depend on the reaction mechanism. For instance, an S(_N)2 reaction would proceed with inversion of configuration, while an S(_N)1 reaction would likely lead to racemization due to the formation of a planar carbocation intermediate.

Computational and Theoretical Investigations of 3 4 Aminonaphthalen 1 Yl Phenyl Methanol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the geometric structure, stability, and electronic characteristics of a compound.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Properties (e.g., HOMO-LUMO Analysis)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like (3-(4-Aminonaphthalen-1-yl)phenyl)methanol, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), would be employed to determine its most stable three-dimensional geometry (ground state).

This analysis would yield key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.netmaterialsciencejournal.org A smaller energy gap generally suggests higher reactivity. nih.gov These orbital energies are critical for understanding charge transfer mechanisms within the molecule. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties

Parameter Expected Value Range Significance
EHOMO -5.0 to -6.0 eV Electron-donating capability
ELUMO -1.0 to -2.0 eV Electron-accepting capability
HOMO-LUMO Gap (ΔE) 3.0 to 5.0 eV Chemical reactivity, stability nih.gov

Note: The data in this table is hypothetical and serves as an illustrative example of what a DFT analysis would provide. Actual values would require specific calculations.

Ab Initio and Semi-Empirical Methods for Conformational Analysis and Reaction Intermediates

While DFT is a primary tool, other methods like ab initio (e.g., Hartree-Fock) and semi-empirical calculations could be used for a broader conformational analysis. These methods would help identify different stable spatial arrangements (conformers) of the molecule, arising from the rotation around single bonds, such as the bond connecting the phenyl and naphthalene (B1677914) rings. Understanding the energy landscape of these conformers is essential for predicting the molecule's behavior. Furthermore, these calculations can be applied to study the structure and stability of potential reaction intermediates if the molecule were to undergo chemical transformations.

Excited State Calculations and Photophysical Property Prediction

The interaction of the molecule with light, leading to electronic excitation, can be modeled to predict its photophysical properties.

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra and Fluorescence Properties

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for studying excited states and simulating electronic absorption spectra (UV-Vis). nih.gov By calculating the energies of vertical excitations from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax). This allows for a direct comparison with experimentally measured spectra. The calculations would likely reveal intense π-π* transitions characteristic of the conjugated aromatic system of the naphthalene and phenyl rings. This method can also be used to investigate the properties of the first excited state to predict fluorescence behavior.

Investigation of Nonlinear Optical (NLO) Properties

Molecules with significant charge asymmetry and extended π-electron systems can exhibit nonlinear optical (NLO) properties. DFT calculations can be used to compute the first-order hyperpolarizability (β), a key parameter indicating a molecule's potential for NLO applications. researchgate.netresearchgate.net The presence of the electron-donating amino group (-NH2) and the π-conjugated system in this compound suggests it could possess NLO activity. A small HOMO-LUMO gap is often associated with a larger hyperpolarizability and a significant NLO response. researchgate.net

Table 2: Hypothetical Predicted Photophysical and NLO Properties

Property Predicted Value Computational Method
Max. Absorption Wavelength (λmax) ~350-450 nm TD-DFT/CAM-B3LYP
Main Transition Type π-π* (HOMO -> LUMO) TD-DFT

Note: The data in this table is hypothetical and illustrates the type of information that would be generated from excited-state calculations.

Intermolecular Interactions and Crystal Packing Analysis

While quantum chemical calculations typically model a single molecule in the gas phase, understanding how molecules interact with each other in the solid state is crucial for materials science. If a crystal structure were available, computational methods could be used to analyze the intermolecular forces, such as hydrogen bonds (involving the -NH2 and -OH groups) and π-π stacking interactions between the aromatic rings. This analysis provides insight into the stability of the crystal lattice and can help explain macroscopic properties of the material.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netscirp.org By partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal, a unique surface is generated for each molecule. scirp.org This surface is color-coded to highlight different types of intermolecular contacts and their relative strengths.

For a molecule such as this compound, which contains hydrogen bond donors (the amino and hydroxyl groups) and extensive aromatic systems, a variety of intermolecular contacts are expected to be significant in its crystal packing. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. nih.govnih.govnih.gov

Intermolecular Contact TypePredicted Contribution (%)Description
H···H~45-55%Van der Waals interactions between hydrogen atoms.
C···H/H···C~20-30%Interactions involving aromatic and aliphatic C-H groups.
O···H/H···O~10-15%Hydrogen bonding involving the hydroxyl group.
N···H/H···N~5-10%Hydrogen bonding involving the amino group.
C···C~3-7%Represents π–π stacking interactions between aromatic rings.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting its reactive behavior towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP is plotted onto the molecular surface, with different colors representing varying potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow represent areas of intermediate potential. chemrxiv.org

In this compound, the MEP map is expected to show distinct regions of varying electrostatic potential. The lone pairs of electrons on the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group will create regions of high electron density, making them primary sites for electrophilic attack. researchgate.net Conversely, the hydrogen atoms of the hydroxyl and amino groups will be electron-deficient and thus appear as regions of positive potential, susceptible to nucleophilic attack. researchgate.net The aromatic rings will exhibit a more complex potential distribution, with the π-electron clouds generally being electron-rich, but influenced by the attached functional groups. The amino group, being an activating group, will increase the electron density on the naphthalene ring, particularly at the ortho and para positions. masterorganicchemistry.com The phenylmethanol group will have a milder electronic effect.

Molecular RegionPredicted MEPPredicted Reactivity
Oxygen of the hydroxyl groupHighly NegativeSusceptible to electrophilic attack; hydrogen bond acceptor.
Nitrogen of the amino groupNegativeSusceptible to electrophilic attack; hydrogen bond acceptor.
Hydrogen of the hydroxyl groupHighly PositiveSusceptible to nucleophilic attack; hydrogen bond donor.
Hydrogens of the amino groupPositiveSusceptible to nucleophilic attack; hydrogen bond donors.
Aromatic rings (π-systems)Intermediate to NegativeGenerally susceptible to electrophilic aromatic substitution.

Reaction Mechanism Studies through Computational Modeling

Transition State Characterization and Reaction Pathway Elucidation

A key aspect of computational reaction mechanism studies is the characterization of transition states, which are the energy maxima along the minimum energy path connecting reactants and products. smu.edu The geometry and energy of the transition state determine the activation energy of the reaction and thus its rate. For a hypothetical electrophilic substitution reaction on the naphthalene ring of this compound, computational methods such as Density Functional Theory (DFT) can be employed to locate the transition state structure. researchgate.net

The elucidation of the reaction pathway involves tracing the intrinsic reaction coordinate (IRC) from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired species. smu.edu This analysis would reveal the concerted or stepwise nature of the reaction and could identify any reaction intermediates. For instance, in an electrophilic aromatic substitution, the IRC would likely show the formation of a sigma complex (arenium ion) as a key intermediate.

Solvation Effects on Reactivity (e.g., Solvent Polarity on Photoreactivity)

The surrounding solvent can have a significant impact on the reactivity of a molecule, particularly for reactions that involve charge separation or changes in polarity. researchgate.netnih.gov Computational models can account for these solvation effects through either implicit or explicit solvent models.

The photoreactivity of aromatic amines and naphthalene derivatives is known to be sensitive to solvent polarity. acs.orgresearchgate.netescholarship.orgresearchgate.netiaea.org For this compound, an increase in solvent polarity is expected to stabilize excited states with a significant charge-transfer character. rsc.orgrsc.org This can influence the fluorescence properties of the molecule, such as causing a bathochromic (red) shift in the emission spectrum. acs.org Furthermore, the polarity of the solvent can affect the rates and pathways of photochemical reactions by altering the energy barriers of different reaction channels. rsc.org For example, a polar solvent might favor a reaction pathway that proceeds through a more polar transition state or intermediate. acs.orgresearchgate.net

Solvent PolarityPredicted Effect on Photoreactivity
Nonpolar (e.g., Cyclohexane)Minimal stabilization of charge-transfer excited states; fluorescence emission at shorter wavelengths.
Polar Aprotic (e.g., Acetonitrile)Stabilization of charge-transfer excited states, leading to a red shift in fluorescence; may favor photochemical pathways involving polar intermediates. rsc.org
Polar Protic (e.g., Methanol)Strong stabilization of charge-transfer states through hydrogen bonding; significant red shift in fluorescence; potential for proton transfer reactions in the excited state. rsc.org

Advanced Applications and Future Research Directions Involving 3 4 Aminonaphthalen 1 Yl Phenyl Methanol

Utilization as a Versatile Organic Building Block

The presence of both an aminonaphthyl group and a phenylmethanol moiety in a single molecule provides multiple reaction sites. This versatility allows it to serve as a foundational component in the synthesis of more complex molecular structures, including those with specific stereochemistry and large-scale architectures.

Precursor in the Synthesis of Optically Active Compounds

The amino alcohol functionality is a well-established pharmacophore and a privileged structural motif in chiral ligands and catalysts. The aminonaphthyl and phenylmethanol groups in (3-(4-Aminonaphthalen-1-yl)phenyl)methanol can be independently or concertedly modified to create chiral environments.

Key Structural Features for Chiral Applications:

FeatureRelevance in Asymmetric Synthesis
Amino Group Can be converted into amides, sulfonamides, or imines, and can act as a coordination site in catalysts.
Alcohol Group Can be oxidized to an aldehyde or acid, esterified, or used as a directing group or coordination site.
Prochiral Center The benzylic carbon offers a site for stereoselective transformations.
Naphthalene (B1677914) Ring Provides a rigid, sterically demanding scaffold that can influence the stereochemical outcome of reactions.

While direct asymmetric synthesis using this specific compound is not yet documented in peer-reviewed literature, its structure is analogous to precursors used in the synthesis of established chiral catalysts. For instance, chiral amino alcohols are foundational to the development of catalysts for asymmetric additions to aldehydes and ketones. Similarly, the binaphthyl motif, a larger version of the naphthalene ring present in this molecule, is central to highly successful chiral ligands like BINOL and BINAP, which are used in a vast range of asymmetric transformations nih.gov. Future research could focus on developing chiral derivatives of this compound and evaluating their efficacy as organocatalysts or as ligands for asymmetric metal catalysis.

Application in the Construction of Macrocycles and Polymeric Materials

The bifunctional nature of this compound, possessing both a nucleophilic amine and an alcohol group, makes it an ideal monomer unit for step-growth polymerization or for the synthesis of macrocycles.

Macrocycle Synthesis: Macrocyclic structures are prevalent in pharmaceuticals and host-guest chemistry, offering a unique combination of rigidity and conformational flexibility nih.govnih.gov. The terminal amino and alcohol groups of the title compound can be linked to other bifunctional molecules to form a linear precursor. Subsequent intramolecular cyclization, using established methods like macrolactamization, macrolactonization, or transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination, could yield novel macrocycles nih.gov. The rigid naphthalene unit would be expected to impart a specific, predictable geometry to the resulting macrocycle.

Polymeric Materials: As a monomer, this compound can be used to synthesize a variety of polymers, including polyamides, polyesters, and polyurethanes. The large, aromatic naphthalene and phenyl groups would likely result in polymers with high thermal stability, rigidity, and potentially interesting photophysical properties. Chemical suppliers categorize this compound as a building block for electronic materials, organic pigments, and optical materials, suggesting its potential as a monomer for creating functional polymers with applications in these areas bldpharm.combldpharm.com. The extended π-conjugation across the naphthalene and phenyl rings is a key feature for materials intended for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) nih.govresearchgate.net.

Contribution to the Development of New Organic Reactions

Beyond being a passive building block, this compound has the potential to actively participate in and enable new catalytic transformations through its conversion into novel ligands or catalysts.

Ligand Design in Metal-Catalyzed Transformations

The design of ligands is crucial for controlling the reactivity and selectivity of transition metal catalysts wiley.com. The subject molecule contains both a nitrogen (amine) and an oxygen (alcohol) donor atom, allowing it to act as a bidentate N,O-ligand.

Potential Ligand Features:

FeaturePotential Catalytic Application
N,O-Bidentate Coordination Can coordinate to a metal center, forming a stable chelate ring that influences the metal's electronic properties and steric environment.
Aromatic Backbone The naphthyl and phenyl groups can be functionalized to tune the steric and electronic properties of the ligand.
Chiral Potential Can be resolved into single enantiomers or derivatized to create chiral ligands for asymmetric catalysis.

This N,O-motif is found in many successful ligands for reactions like asymmetric hydrogenation and cross-coupling. For example, phosphine (B1218219) ligands incorporating biaryl backbones (structurally related to the aminonaphthyl-phenyl structure) have been developed for various transition-metal catalyzed reactions tum.de. By modifying the amino or alcohol groups—for instance, by converting the amine to a phosphinoamine—researchers could generate a new class of ligands derived from this scaffold. The synthesis of an iridium(III) complex from a related (phenyl)(pyridine-2-yl)methanol precursor for use in OLEDs demonstrates how such structures can serve as the foundation for functional organometallic complexes nih.gov.

Catalyst Development for Amination and Alcohol Functionalization

Amino alcohols themselves, or their derivatives, can serve as catalysts or pre-catalysts. Their ability to act as both a Brønsted acid/base and a Lewis base through coordination makes them versatile in organocatalysis. Furthermore, they are key components in catalysts for important reactions like C-H amination and alcohol functionalization.

Modern synthetic methods increasingly focus on the direct functionalization of C-H bonds. Enantioselective C-H amination to produce chiral β-amino alcohols is a particularly valuable but challenging transformation nih.govsci-hub.seresearchgate.net. A chiral catalyst system, often involving a metal coordinated to a chiral ligand, is typically required. A chiral derivative of this compound could serve as the ligand in such a system, where its structure would direct the stereochemical outcome of the amination reaction. Similarly, in direct amination of alcohols, transition metal complexes containing specialized ligands are employed to facilitate the conversion of the C-O bond to a C-N bond google.com. The development of new ligands based on the aminonaphthyl-phenylmethanol framework could lead to catalysts with improved activity or selectivity for these transformations.

Role in the Design of Functional Molecular Systems

The unique electronic and structural properties of this compound make it an attractive candidate for incorporation into larger, functional molecular systems. These systems are designed to perform specific tasks, such as light emission, charge transport, or molecular recognition.

The extended aromatic system of the 1-phenylnaphthalene (B165152) core is inherently fluorescent. Modification of the amino and methanol (B129727) groups can be used to tune its photophysical properties, including absorption and emission wavelengths, quantum yield, and sensitivity to the local environment (solvatochromism). Derivatives of this compound could therefore be investigated as fluorescent probes for sensing applications or as emitters in OLEDs. The design of molecules for optoelectronic and nonlinear optical materials often relies on creating donor-π-acceptor (D-π-A) structures researchgate.net. The amino group on the naphthalene ring can act as a strong electron donor, making this compound a suitable starting point for the synthesis of such materials. Attaching an electron-accepting group to the phenyl ring would complete the D-π-A motif, potentially leading to materials with significant nonlinear optical properties or utility in photovoltaic devices.

Development of Chemo- and Biosensors

No specific research data is available for the application of this compound in chemo- and biosensors.

Integration into Responsive Materials for Advanced Technologies

No specific research data is available for the integration of this compound into responsive materials.

Emerging Research Frontiers and Interdisciplinary Opportunities

Exploiting Unique Photophysical or Electrochemical Behaviors

No specific research data is available on the unique photophysical or electrochemical behaviors of this compound.

Exploration in Supramolecular Assembly and Self-Organizing Systems

No specific research data is available for the exploration of this compound in supramolecular assembly and self-organizing systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-(4-Aminonaphthalen-1-yl)phenyl)methanol, and how can yields be maximized?

  • Methodological Answer: The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-aminonaphthalene derivatives with substituted benzaldehydes under basic conditions (e.g., NaOH or KOH). Yields exceeding 90% are achieved by maintaining precise stoichiometry, controlled pH (~10–12), and temperatures between 60–80°C. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the presence of the hydroxymethyl group (-CH2_2OH) and aromatic protons.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 249.31 (C17_{17}H15_{15}NO).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer: The compound exhibits moderate oxidative stability. Store under inert atmospheres (N2_2 or Ar) at −20°C in amber vials to prevent degradation. Stability assays (e.g., accelerated aging at 40°C/75% RH for 14 days) coupled with HPLC analysis can quantify degradation products .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize the molecular geometry and compute frontier molecular orbitals (HOMO-LUMO). Solvent effects (e.g., methanol) are modeled using the Polarizable Continuum Model (PCM). These studies reveal charge distribution, polarizability, and potential reactive sites (e.g., the hydroxymethyl group) for further functionalization .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). Standardize protocols:

  • Dose-Response Curves : Use a minimum of three biological replicates across multiple concentrations (e.g., 1–100 µM).
  • Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity for suspected enzymatic targets (e.g., kinases).
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KdK_d, konk_{on}/koffk_{off}) to isolate false positives .

Q. How can crystallographic data refine the understanding of hydrogen-bonding interactions in this compound?

  • Methodological Answer: Grow single crystals via slow evaporation (solvent: methanol/water). Collect X-ray diffraction (XRD) data (Mo Kα radiation, λ = 0.71073 Å). Refine using SHELXL to resolve hydrogen-bonding networks (e.g., O-H···N between hydroxymethyl and aminonaphthalene groups). Crystallographic parameters (e.g., bond angles, torsion angles) validate computational models .

Q. What advanced techniques characterize π-π stacking interactions in supramolecular assemblies involving this compound?

  • Methodological Answer:

  • X-ray Photoelectron Spectroscopy (XPS) : Analyze binding energy shifts in aromatic C 1s peaks to confirm stacking.
  • Fluorescence Quenching Assays : Titrate with electron-deficient aromatics (e.g., nitrobenzene) to quantify stacking efficiency.
  • Molecular Dynamics Simulations : Simulate stacking dynamics in explicit solvents (e.g., GROMACS) to correlate with experimental data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.